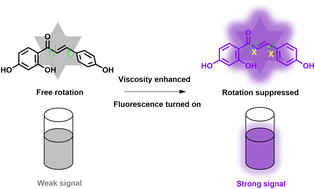A sustainable viscosity-sensitive isoliquiritigenin-based molecular sensor for liquid food safety inspection†
Sustainable Food Technology Pub Date: 2022-12-13 DOI: 10.1039/D2FB00013J
Abstract
A non-invasive and effective viscosity inspection method during the liquid deterioration process needs to be developed urgently. To develop novel approaches to eliminate or reduce the substantial use of organic solvents and toxic reagents from the preparation procedure, we developed a natural product extracted from licorice, isoliquiritigenin (ILG), as an activatable molecular sensor for monitoring liquid microenvironmental viscosity alterations for metamorphic extent determination. The method displayed rapid detection, high sensitivity, simple operation, and visual result presentation. The sensor comprised a phenol donor and carbonyl acceptor, and displayed a typical twisted intramolecular-charge transfer (TICT) feature, with good photostability, selectivity, and adaptability in various commercial liquids. With the aid of isoliquiritigenin, the thickening effects of liquid thickeners can be captured. More importantly, isoliquiritigenin was explored to visualize the viscosity variations in the liquids at the spoilage stage, and it was found that the viscosity level in microenvironments is highly dependent on the liquid food spoilage period. It is noticeable that this approach can facilitate the continued perfection of molecular tools obtained from natural products for food quality and safety inspection.


Recommended Literature
- [1] Inorganic
- [2] Synthesis and conformations of [2.n]metacyclophan-1-ene epoxides and their conversion to [n.1]metacyclophanes†
- [3] Controlling the assembly and spin transport of tetrathiafulvalene carboxylate coated iron oxide nanoparticles†
- [4] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
- [5] Dynamic structure of unentangled polymer chains in the vicinity of non-attractive nanoparticles†
- [6] Improved detection of low vapor pressure compounds in air by serial combination of single-sided membrane introduction with fiber introduction mass spectrometry (SS-MIMS-FIMS)
- [7] Molecular and electronic structure of an azidocobalt(iii) complex derived from X-ray crystallography, linear spectroscopy and quantum chemical calculations†
- [8] Deprotonation induced formation of Möbius aromatic [32]heptaphyrins†
- [9] Hydrogels formed from Fmoc amino acids†
- [10] Luminescent polymorphic crystals: mechanoresponsive and multicolor-emissive properties

Journal Name:Sustainable Food Technology
Research Products
-
CAS no.: 189337-28-8
-
CAS no.: 10403-00-6
-
CAS no.: 156289-80-4









